

An In-depth Technical Guide on Quercetin 3-Caffeylrobinobioside in Traditional Medicine

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Compound of Interest

Compound Name: *Quercetin 3-Caffeylrobinobioside*

Cat. No.: *B15593868*

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Introduction

Quercetin 3-caffeylrobinobioside is a flavonoid glycoside that has been identified in *Callicarpa bodinieri*. This compound belongs to the large family of quercetin derivatives, which are widely studied for their diverse pharmacological activities. While research on this specific glycoside is limited, its constituent parts—quercetin, caffeic acid, and robinobioside—suggest a range of potential biological effects rooted in traditional medicine. The genus *Callicarpa*, known as beautyberry, has a history of use in Traditional Chinese Medicine (TCM) for treating conditions related to inflammation and bleeding. This guide provides a comprehensive overview of **Quercetin 3-caffeylrobinobioside**, drawing from data on its source plant, its parent molecule quercetin, and related compounds to infer its potential therapeutic applications.

Traditional Medicine Context: *Callicarpa bodinieri*

Callicarpa bodinieri, the botanical source of **Quercetin 3-caffeylrobinobioside**, is utilized in Traditional Chinese Medicine for various ailments. Ethnobotanical records indicate its use in treating hematemesis (vomiting blood), wounds, and bruises. The leaves of the plant are often used to prepare decoctions for oral administration or applied externally to wounds. The hemostatic and anti-inflammatory properties attributed to *Callicarpa* species in TCM provide a foundational context for investigating the pharmacological activities of its isolated phytochemicals, including **Quercetin 3-caffeylrobinobioside**.

Phytochemical Profile of Callicarpa Species

The genus *Callicarpa* is rich in a variety of bioactive compounds. Understanding the phytochemical landscape of the source plant is crucial for contextualizing the potential activities of **Quercetin 3-caffeylrobinobioside**.

Compound Class	Examples found in <i>Callicarpa</i> species	Reported Biological Activities
Flavonoids	Quercetin, Luteolin, Apigenin and their glycosides	Antioxidant, Anti-inflammatory, Hemostatic, Neuroprotective
Terpenoids	Diterpenes, Triterpenoids (e.g., Ursolic acid, Betulinic acid)	Anti-inflammatory, Antimicrobial, Cytotoxic
Phenylethanoid Glycosides	Acteoside, Forsythiaside B, Poliumoside	Antioxidant, Neuroprotective, Anti-inflammatory

Physicochemical Properties of Quercetin 3-Caffeylrobinobioside

While specific experimental data for **Quercetin 3-caffeylrobinobioside** is not widely available, its basic properties can be detailed.

Property	Value	Source/Method
CAS Number	957110-26-8	Chemical Abstracts Service
Molecular Formula	C ₃₆ H ₃₆ O ₁₉	---
Molecular Weight	772.66 g/mol	---
Source	<i>Callicarpa bodinieri</i>	Commercial Suppliers

Experimental Protocols

Detailed experimental protocols for the specific isolation and analysis of **Quercetin 3-caffeylrobinobioside** are not available in the reviewed literature. However, a general workflow

for the extraction and isolation of flavonoids from *Callicarpa* species can be outlined based on common phytochemical practices.

1. General Extraction of Flavonoids from *Callicarpa* Species

- Plant Material: Dried and powdered leaves of *Callicarpa bodinieri*.
- Extraction Solvent: 80% Methanol or 70% Ethanol.
- Extraction Method: Maceration or Soxhlet extraction for 24-48 hours at room temperature or under reflux, respectively.
- Filtration and Concentration: The extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation of the Crude Extract

- The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

3. Isolation and Purification of Flavonoid Glycosides

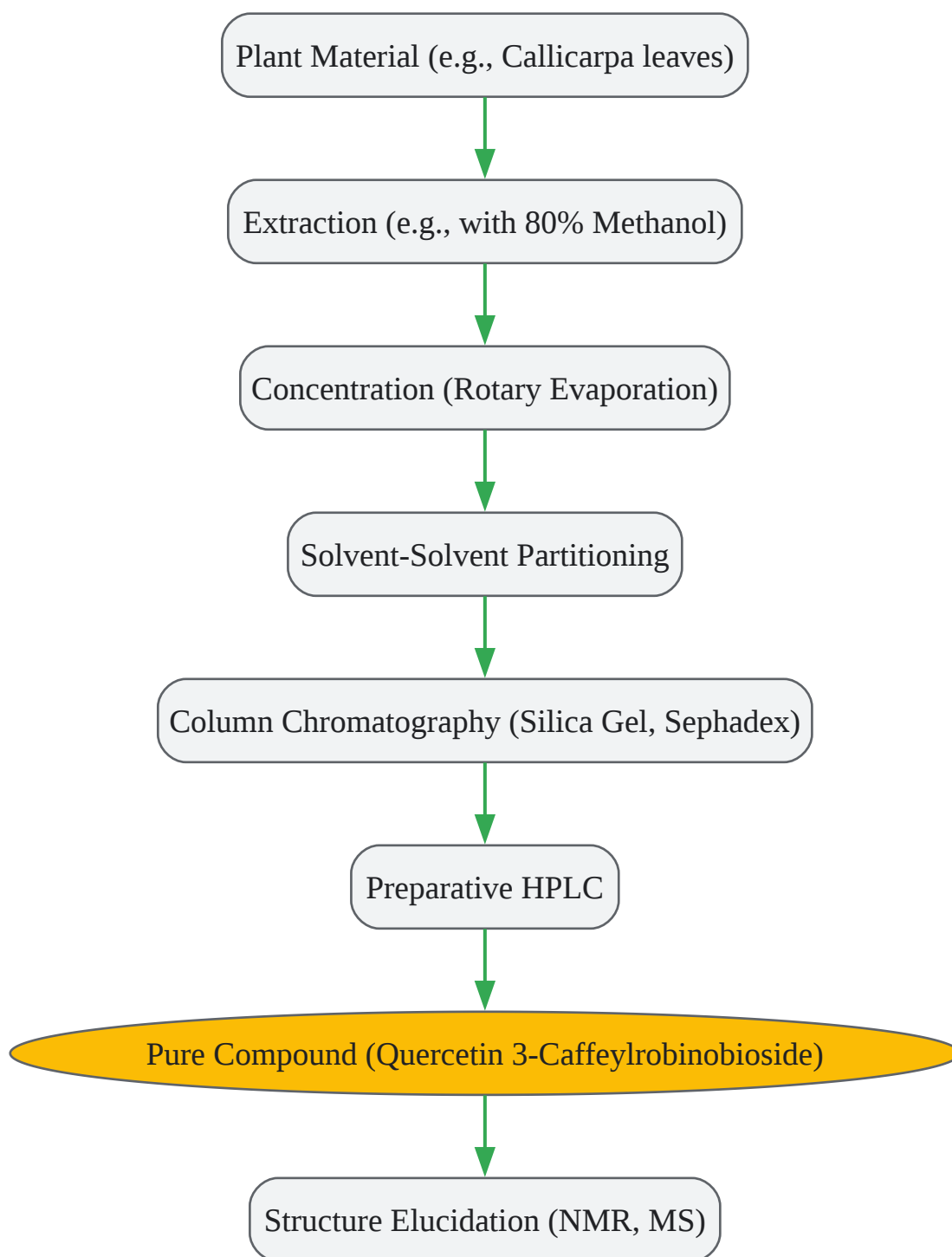
- Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography on silica gel or Sephadex LH-20.
- Elution: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol.
- Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:formic acid:acetic acid:water) and visualized under UV light (254 nm and 366 nm) after spraying with a detecting reagent like natural product-polyethylene glycol (NP/PEG).

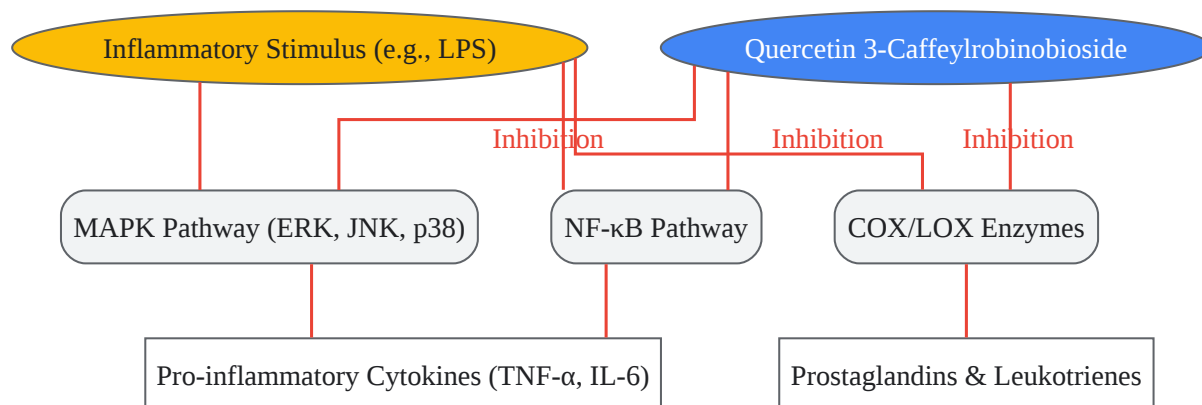
- Preparative HPLC: Fractions containing the compound of interest are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain the pure compound.

4. Structure Elucidation

- The structure of the isolated compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ^1H -NMR, ^{13}C -NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS; ESI-MS, HR-ESI-MS).

Below is a generalized workflow for the isolation and identification of flavonoids from a plant source.





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